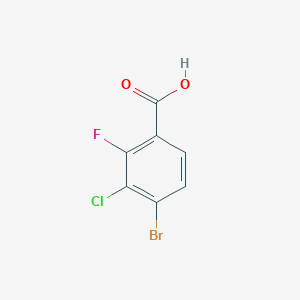

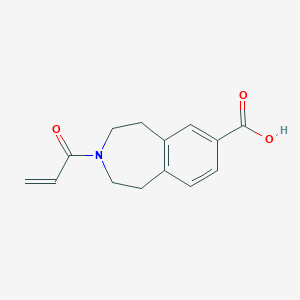

![molecular formula C19H19N3O4S2 B2426369 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide CAS No. 921586-07-4](/img/structure/B2426369.png)

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has shown promising results in scientific research and has the potential to be used as a therapeutic agent.

Applications De Recherche Scientifique

Antioxidant Activity Assessment

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide may be involved in studies assessing antioxidant activity due to its structural similarity to sulfonamide derivatives known for their antioxidant properties. The ABTS/PP decolorization assay, for instance, evaluates the antioxidant capacity of compounds through their interaction with radical cations, highlighting the complex pathways involved in such assessments. Certain antioxidants, particularly phenolics, can form coupling adducts with radicals, contributing to their total antioxidant capacity. However, the specificity of these reactions and their relevance to overall antioxidant activity necessitate further clarification (Ilyasov et al., 2020).

Analytical Techniques in Antioxidant Evaluation

Given the significance of antioxidants in various domains, including health and food science, the development and utilization of analytical methods for their detection and quantification are crucial. Techniques such as the ORAC and HORAC tests, along with electron transfer-based methods like the CUPRAC and FRAP assays, play a vital role. These methods, often reliant on spectrophotometry, enable the detailed analysis of antioxidants and their capacities, which could be applicable for compounds like N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide (Munteanu & Apetrei, 2021).

Sulfonamide Derivatives in Medicinal Chemistry

The structural framework of N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide aligns with the broader class of sulfonamide derivatives, which have historically been pivotal in antimicrobial therapy. These derivatives, through chemical modifications, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscoring their potential in therapeutic applications and drug design (He Shichao et al., 2016).

Pyridazinone Compounds as Cyclooxygenase Inhibitors

Compounds related to the pyridazinone core, similar to the one present in N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors, exemplified by ABT-963, demonstrate the therapeutic potential in managing pain and inflammation, particularly in conditions like arthritis. Such findings indicate the potential pharmacological applications of structurally related sulfonamide derivatives (M. Asif, 2016).

Synthesis and Applications of Aminobenzenesulfonamide Compounds

Research into aminobenzenesulfonamide compounds, which share functional groups with N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide, has yielded a variety of novel cyclic compounds. These efforts not only advance organic synthesis methodologies but also contribute to the pharmaceutical industry by providing novel sulfonamide or sultam-based functional molecules with potential therapeutic applications (Kyosuke Kaneda, 2020).

Mécanisme D'action

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-3-27(23,24)19-12-11-18(20-21-19)15-7-9-16(10-8-15)22-28(25,26)17-6-4-5-14(2)13-17/h4-13,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENXIMXCDRNPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)

![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)

![N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2426297.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2426300.png)

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)pyrimidin-4-amine](/img/structure/B2426309.png)

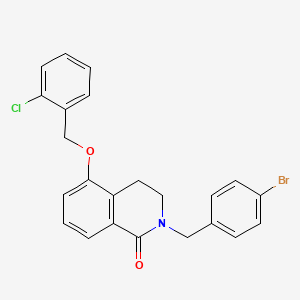

![ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)